4-(dimethylsulfamoyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}benzamide
Description
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-23(2)28(26,27)17-8-6-14(7-9-17)19(25)21-11-15-5-4-10-20-18(15)16-12-22-24(3)13-16/h4-10,12-13H,11H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCBZQPEWGAPAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the dimethylsulfamoyl group and the pyrazolyl-pyridinyl moiety. Common reagents used in these reactions include dimethylamine, sulfonyl chlorides, and various coupling agents to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The reaction conditions are optimized to achieve the desired product with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens, alkylating agents, and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-(dimethylsulfamoyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to altered cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and analogs from the evidence:
Structural and Functional Analysis
Target Compound vs. Example 53 ():
- Core Differences: The target lacks the fluorophenyl-chromen-4-one scaffold of Example 53 but shares a pyridine-pyrazole motif. The dimethylsulfamoyl group in the target may confer higher solubility compared to Example 53’s lipophilic fluorine substituents.
- Biological Implications: Example 53’s pyrazolopyrimidine and fluorinated aromatic systems are hallmarks of kinase inhibitors (e.g., targeting VEGF or EGFR). The target’s dimethylsulfamoyl group is more commonly associated with carbonic anhydrase inhibition or protease modulation .
Target Compound vs. Compound: Core Differences: ’s compound incorporates a nitro-phenyl group and a mercapto-triazole moiety, which are absent in the target. The nitro group may act as an electron-withdrawing group, enhancing stability or reactivity in electrophilic environments. The target’s pyridine-pyrazole system may favor interactions with hydrophobic enzyme pockets .
Research Findings and Limitations
- Example 53 (): Demonstrated moderate yield (28%) and a melting point indicative of crystalline stability. Its fluorinated groups likely enhance blood-brain barrier penetration, a property the target compound may lack due to its polar sulfamoyl group .
Q & A
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | EDCI, DMAP | DMF | RT | 60–70 |
| 2 | Pd(PPh₃)₄, K₂CO₃ | THF/H₂O | 80°C | 45–55 |
Basic: How should researchers characterize the purity and structural integrity of this compound?
Answer:
A combination of analytical techniques is required:
- HPLC : Quantify purity using a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30) .
- NMR Spectroscopy : Confirm structural features:
- ¹H NMR : Peaks at δ 8.3–8.5 ppm (pyridine protons), δ 7.8–8.0 ppm (benzamide aromatic protons), and δ 3.2 ppm (N-methyl groups) .
- ¹³C NMR : Carbonyl signal at ~168 ppm (amide C=O) and sulfonamide sulfur-linked carbons at ~45 ppm .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z ~440 (calculated exact mass: 439.5 g/mol) .
Basic: What functional groups in this compound are most critical for its pharmacological activity?
Answer:
Key functional groups and their roles:
Dimethylsulfamoyl Group : Enhances solubility and modulates target binding via sulfonamide-protein interactions (e.g., enzyme inhibition) .
Benzamide Core : Provides rigidity and stabilizes interactions with hydrophobic pockets in biological targets .
Pyridine-Pyrazole Moiety : Facilitates π-π stacking and hydrogen bonding with receptors (e.g., kinase ATP-binding sites) .
Q. Table 2: Functional Group Contributions to Bioactivity
| Group | Role in Activity | Example Analog Activity |
|---|---|---|
| Sulfonamide | Enzyme inhibition (e.g., carbonic anhydrase) | Anticancer |
| Pyridine-Pyrazole | Kinase binding | Antiproliferative |
Advanced: How can reaction conditions be optimized to improve synthesis yield?
Answer:
Optimization strategies include:
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) for Suzuki-Miyaura coupling efficiency .
- Solvent Effects : Use DMF/water mixtures to enhance solubility of intermediates while minimizing side reactions .
- Temperature Gradients : Gradual heating (50°C → 80°C) during amidation reduces decomposition .
Note : DOE (Design of Experiments) methodologies are recommended to balance variables like pH and reaction time .
Advanced: How can researchers resolve discrepancies in NMR or mass spectrometry data?
Answer:
Common issues and solutions:
- Impurity Peaks in NMR : Use preparative HPLC to isolate minor impurities and re-analyze with 2D NMR (e.g., HSQC, HMBC) .
- Mass Spec Adducts : Add 0.1% formic acid to ESI-MS samples to suppress sodium/potassium adducts .
- Unassigned Signals : Compare with computational NMR predictions (e.g., ACD/Labs or Gaussian) for structural validation .
Case Study : A study reported unassigned δ 4.2 ppm signals, later identified as residual DMSO solvent; deuterated chloroform eliminated this artifact .
Advanced: What computational methods are suitable for modeling this compound’s target interactions?
Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes with kinases or sulfonamide-sensitive enzymes .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
- QSAR Modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors to predict bioactivity .
Example : Pyridine-pyrazole analogs showed improved binding affinity (ΔG = −9.2 kcal/mol) in VEGFR-2 models .
Advanced: How to design derivatives for structure-activity relationship (SAR) studies?
Answer:
- Core Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzamide to enhance target affinity .
- Side Chain Variation : Replace the N-methyl group in the sulfonamide with cyclopropyl or ethyl groups to probe steric effects .
- Bioisosteres : Substitute pyridine with pyrimidine to evaluate changes in solubility and potency .
Q. Table 3: SAR Trends in Analog Libraries
| Modification | Effect on IC₅₀ (Kinase X) | Solubility (mg/mL) |
|---|---|---|
| -CF₃ on Benzamide | 2.1 nM → 0.8 nM | 0.5 → 0.3 |
| Cyclopropyl Sulfonamide | 2.1 nM → 5.4 nM | 0.5 → 1.2 |
Advanced: How to address conflicting bioactivity data across studies?
Answer:
- Assay Standardization : Validate cell lines (e.g., HepG2 vs. HEK293) and control for passage number .
- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀ values with 95% confidence intervals .
- Meta-Analysis : Pool data from 5+ studies to identify outliers; apply Cochran’s Q test for heterogeneity .
Example : Discrepancies in antiproliferative activity (IC₅₀: 1–10 μM) were traced to differences in serum concentration in cell media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
